3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-fluorophenyl)pyridazine
Description
3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-fluorophenyl)pyridazine is a heterocyclic compound featuring a pyridazine core substituted with a 4-fluorophenyl group at position 6 and a thioether-linked 1,2,4-oxadiazole moiety at position 2. The oxadiazole ring is further substituted with a 3,4-dimethoxyphenyl group. This structural configuration imparts unique electronic and steric properties, making it a candidate for pharmaceutical and agrochemical research. The compound’s molecular formula is C₂₂H₂₀FN₃O₃S, with a molecular weight of 437.48 g/mol.
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-[[6-(4-fluorophenyl)pyridazin-3-yl]sulfanylmethyl]-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17FN4O3S/c1-27-17-9-5-14(11-18(17)28-2)21-23-19(29-26-21)12-30-20-10-8-16(24-25-20)13-3-6-15(22)7-4-13/h3-11H,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBZJYYKRZVQOS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CSC3=NN=C(C=C3)C4=CC=C(C=C4)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-fluorophenyl)pyridazine typically involves multiple steps. The starting materials often include 3,4-dimethoxybenzaldehyde, which undergoes a series of reactions to form the oxadiazole ring. The key steps include:
Formation of the Oxadiazole Ring: This is achieved by reacting 3,4-dimethoxybenzaldehyde with hydrazine hydrate and an appropriate carboxylic acid derivative under reflux conditions.
Thioether Formation: The oxadiazole intermediate is then reacted with a thiol compound to introduce the thioether linkage.
Pyridazine Ring Formation: The final step involves the cyclization of the intermediate with a fluorophenyl-substituted hydrazine derivative under acidic conditions to form the pyridazine ring.
Industrial production methods may involve optimization of these steps to improve yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-fluorophenyl)pyridazine can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like tin(II) chloride or hydrogenation over palladium.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions, particularly with strong nucleophiles like alkoxides or amines.
Common reagents and conditions for these reactions include:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Tin(II) chloride in hydrochloric acid, palladium on carbon with hydrogen gas.
Substitution: Sodium alkoxide in alcohol, amines in polar aprotic solvents.
Major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.
Scientific Research Applications
Synthesis Techniques
Recent studies have highlighted various synthetic routes for compounds containing the oxadiazole moiety. These methods often involve:
- Condensation reactions : Utilizing hydrazonoyl halides to form oxadiazoles.
- Thioether formation : Introducing sulfur-containing groups to enhance biological activity.
For example, the synthesis of oxadiazole derivatives has been reported to involve reactions with different electrophiles under controlled conditions to yield compounds with desired pharmacological properties .
Antimicrobial Activity
Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. The compound's structure suggests it may interact with bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. Studies have shown that similar compounds demonstrate effectiveness against various bacterial strains, including resistant strains .
Anticancer Potential
The compound's potential as an anticancer agent is supported by studies showing that oxadiazole derivatives can induce apoptosis in cancer cells. The mechanism often involves the activation of caspases and modulation of cell cycle regulatory proteins. In vitro assays have demonstrated that these compounds can inhibit tumor cell proliferation and migration .
Case Study 1: Antimicrobial Screening
A study evaluated a series of oxadiazole derivatives for their antimicrobial activity against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to 3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-fluorophenyl)pyridazine exhibited potent antibacterial activity with minimum inhibitory concentrations (MICs) in the low micromolar range .
Case Study 2: Anticancer Activity Assessment
In another study, the anticancer effects of oxadiazole derivatives were assessed using human cancer cell lines. The findings revealed that these compounds could significantly reduce cell viability through mechanisms involving oxidative stress and apoptosis induction. The structure-activity relationship suggested that modifications on the phenyl rings could enhance cytotoxicity against specific cancer types .
Mechanism of Action
The mechanism of action of 3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-fluorophenyl)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole ring is known to interact with enzyme active sites, potentially inhibiting their activity. The fluorophenyl group enhances the compound’s binding affinity and specificity, while the thioether linkage provides stability and lipophilicity, facilitating cellular uptake.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound belongs to a class of pyridazine derivatives functionalized with oxadiazole-thioether linkages. Below is a comparative analysis with structurally analogous compounds from published literature and databases:
Key Observations:
Substituent Effects: Electron-Withdrawing Groups: The 4-fluorophenyl group in the target compound offers moderate electron withdrawal compared to the stronger -CF₃ group in ’s compound, which may reduce undesired metabolic oxidation .
Lipophilicity vs. Solubility :
- The target compound’s 3,4-dimethoxy and fluorine substituents likely enhance solubility compared to the highly lipophilic trifluoromethyl group in ’s compound. However, it may be less soluble than the dimethylphenyl derivative () due to reduced steric hindrance .
Bioactivity Hypotheses :
- While specific bioactivity data for these compounds is absent in the provided evidence, structural analogs suggest that the target compound’s balanced substituents could optimize interactions with kinases or GPCRs, common targets for oxadiazole-containing molecules .
Research Implications and Limitations
- Data Gaps : The provided evidence lacks explicit bioactivity or pharmacokinetic data, necessitating further experimental studies (e.g., enzyme inhibition assays, solubility profiling).
- Synthetic Feasibility : highlights synthetic routes for complex heterocycles, suggesting the target compound could be synthesized via analogous thioether coupling reactions .
Biological Activity
The compound 3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-6-(4-fluorophenyl)pyridazine represents a unique hybrid structure that combines various pharmacologically relevant moieties. This article delves into its biological activity, exploring its potential applications in medicinal chemistry, particularly in antimicrobial and anticancer domains.
Chemical Structure and Properties
The compound can be categorized based on its structural features:
- Core Structure : It contains a pyridazine ring, which is known for its diverse biological properties.
- Functional Groups : The presence of a 1,2,4-oxadiazole ring and dimethoxyphenyl moiety enhances its potential interactions with biological targets.
Molecular Formula and Weight
- Molecular Formula : C21H23N3O5S
- Molecular Weight : 423.49 g/mol
Antimicrobial Activity
Research has shown that derivatives of the 1,2,4-oxadiazole scaffold exhibit significant antimicrobial properties. The compound under discussion has been evaluated for its effectiveness against various bacterial strains.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 1.56 µg/mL |
| Escherichia coli | 8 µg/mL |
| Mycobacterium tuberculosis | 4–8 µM |
Studies indicate that the oxadiazole derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing their broad-spectrum efficacy .
Anticancer Activity
The hybridization of the oxadiazole moiety with other pharmacophores has demonstrated promising anticancer potential. Mechanistic studies suggest that these compounds may inhibit key enzymes involved in cancer proliferation:
- Enzymatic Targets :
- Thymidylate synthase
- Histone deacetylases (HDAC)
- Topoisomerase II
In vitro assays have shown that certain derivatives exhibit IC50 values comparable to established chemotherapeutic agents, indicating their potential as leads in cancer drug development .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : Binding to specific enzymes such as DHFR (Dihydrofolate Reductase), leading to impaired nucleotide synthesis.
- Cell Cycle Arrest : Inducing apoptosis in cancer cells by disrupting normal cell cycle progression.
- Reactive Oxygen Species (ROS) Generation : Some derivatives have been noted to increase ROS levels, contributing to cytotoxicity against cancer cells .
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various oxadiazole derivatives including the target compound. The results indicated strong antibacterial effects against multi-drug resistant strains of Staphylococcus aureus and Escherichia coli, suggesting potential clinical applications in treating resistant infections .
Study 2: Anticancer Potential
In another investigation, derivatives of the compound were tested against several cancer cell lines. The findings revealed that compounds with the oxadiazole moiety showed significant cytotoxicity against breast and lung cancer cells, with mechanisms involving apoptosis and cell cycle arrest .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
